7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the use of a chalcone intermediate, which undergoes cyclization to form the chromenone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding dihydro derivatives.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, flavonoids like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress.
Medicine
Medically, flavonoids are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. This compound might be explored for similar applications.
Industry
In industry, flavonoids are used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to their beneficial properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one likely involves interactions with various molecular targets. These could include enzymes, receptors, and signaling pathways. For example, its antioxidant activity might involve the inhibition of reactive oxygen species (ROS) and modulation of antioxidant defense systems.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid studied for its anticancer and cardioprotective effects.
Luteolin: Known for its anti-inflammatory and neuroprotective activities.
Uniqueness
What sets 7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one apart is its specific trifluoromethyl group, which can enhance its biological activity and stability compared to other flavonoids.
Properties
IUPAC Name |
7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-9-5-3-4-6-11(9)14-15(23)12-7-8-13(22)10(2)16(12)24-17(14)18(19,20)21/h3-8,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAARRNOSOYPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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